

Does PKM2 activator 10 have any effect on the PKM1 isoform?

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Compound of Interest		
Compound Name:	PKM2 activator 10	
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Selective PKM2 Activators Show No Effect on PKM1 Isoform

For researchers, scientists, and drug development professionals, a critical aspect of targeting the pyruvate kinase M2 (PKM2) isoform, a key player in cancer metabolism, is the selectivity of small molecule activators over other isoforms, particularly the constitutively active PKM1. Extensive in vitro studies have demonstrated that prototypical PKM2 activators, such as TEPP-46 and DASA-58, are highly selective for PKM2 and do not activate the PKM1 isoform. This selectivity is crucial for therapeutic applications, as off-target activation of PKM1 could have unintended metabolic consequences.

Small molecule activators of PKM2 have been developed to stabilize the active tetrameric state of the enzyme, thereby reversing the Warburg effect in cancer cells. This metabolic shift is intended to redirect glycolytic intermediates towards the tricarboxylic acid (TCA) cycle, rather than anabolic pathways that support cell proliferation. The specificity of these activators for PKM2 is attributed to their binding to an allosteric site at the subunit interface of PKM2, a site that is not present in the PKM1 isoform.[1][2]

Comparative Analysis of PKM2 Activator Potency and Selectivity

Biochemical assays consistently show that while potent activators of PKM2, compounds like TEPP-46 and DASA-58, exhibit half-maximal activating concentrations (AC50) in the





nanomolar range for PKM2, they do not demonstrate any significant activation of the PKM1 isoform.

Compound	PKM2 AC50 (nM)	Effect on PKM1 Activity	Reference
TEPP-46	92	No activation observed	[2]
DASA-58	38	No activation observed	[2][3]

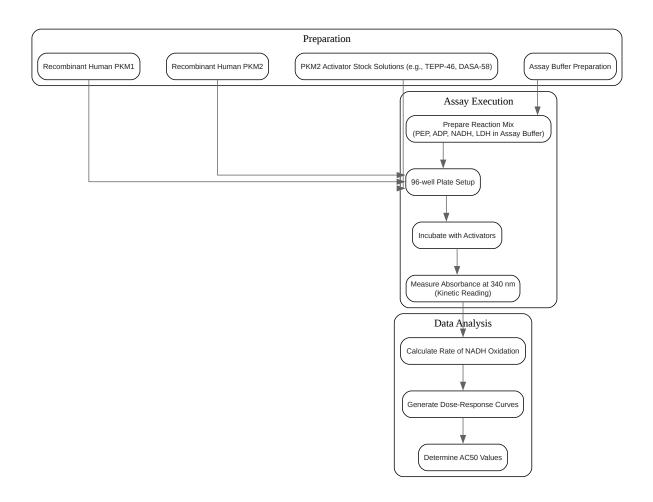
This high degree of selectivity is a key feature of the therapeutic potential of PKM2 activators.

Experimental Determination of Isoform Selectivity

The isoform specificity of PKM2 activators is typically determined using a lactate dehydrogenase (LDH)-coupled pyruvate kinase activity assay. This continuous spectrophotometric assay measures the rate of pyruvate production, which is coupled to the oxidation of NADH to NAD+, resulting in a decrease in absorbance at 340 nm.

Experimental Workflow for Isoform Selectivity Assay





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Caption: Workflow for determining the isoform selectivity of PKM2 activators.



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Detailed Experimental Protocol: LDH-Coupled Pyruvate Kinase Activity Assay

The following protocol is a generalized method for assessing the activity of PKM1 and PKM2 in the presence of small molecule activators.

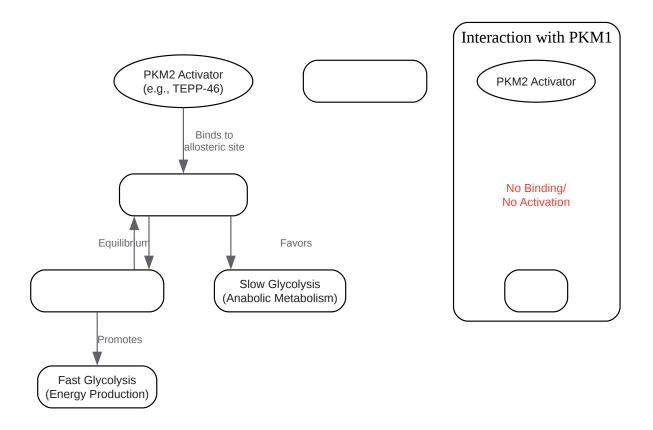
- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2.
 - Enzyme Solutions: Prepare stock solutions of purified recombinant human PKM1 and PKM2 in assay buffer.
 - Substrate/Cofactor Mix: Prepare a solution containing phosphoenolpyruvate (PEP), adenosine diphosphate (ADP), NADH, and lactate dehydrogenase (LDH) in assay buffer. Final concentrations in the assay are typically around 0.5 mM PEP, 0.5 mM ADP, 0.2 mM NADH, and 10 units/mL LDH.
 - Activator Solutions: Prepare serial dilutions of the PKM2 activator (e.g., TEPP-46, DASA-58) in DMSO.
- Assay Procedure:
 - Add a small volume of the diluted activator or DMSO (vehicle control) to the wells of a 96well plate.
 - Add the enzyme solution (either PKM1 or PKM2) to the wells.
 - Initiate the reaction by adding the substrate/cofactor mix.
 - Immediately place the plate in a spectrophotometer pre-warmed to 25°C.
- Data Acquisition and Analysis:
 - Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).



- Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.
- Plot the reaction rates against the logarithm of the activator concentration and fit the data to a dose-response curve to determine the AC50 value.

Mechanism of PKM2 Activation and Isoform Selectivity

PKM2 activators bind to an allosteric pocket at the interface of the PKM2 dimer, a site that is distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[2] This binding event promotes and stabilizes the active tetrameric conformation of PKM2, leading to increased enzymatic activity.



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Caption: Mechanism of selective PKM2 activation.



The amino acid differences between PKM1 and PKM2 in the region that forms the activator binding pocket are responsible for the observed selectivity. PKM1 lacks the specific residues necessary for the high-affinity binding of these activators, and therefore, its activity is unaffected by their presence.

In conclusion, the available experimental data strongly supports the high selectivity of PKM2 activators like TEPP-46 and DASA-58. These compounds potently activate the PKM2 isoform while having no discernible effect on the activity of PKM1, making them valuable tools for studying the role of PKM2 in health and disease and as potential therapeutic agents for cancer.

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